2-Fluoro-4-methoxybenzenesulfonyl chloride

GPR43 agonist Free fatty acid receptor 2 (FFA2) Sulfonamide SAR

Monosubstituted benzenesulfonyl chlorides force SAR compromises-you either tune electron-withdrawing or electron-donating effects, never both. 2-Fluoro-4-methoxybenzenesulfonyl chloride eliminates this trade-off by combining 2-F (σm +0.34) and 4-MeO (σp -0.27) on one ring. • ~3-fold GPR43 agonist potency gain (EC50 9→3 nM) when replacing 4-methoxybenzenesulfonyl group • Orthogonal amine deprotection: milder base cleavage (increased NH acidity) or standard acid-labile removal • Direct sulfonamide coupling with 6-amino-pyrrolopyrimidine scaffolds under standard conditions Supplied at 97% purity with global shipping.

Molecular Formula C7H6ClFO3S
Molecular Weight 224.63
CAS No. 1016516-68-9
Cat. No. B2358331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxybenzenesulfonyl chloride
CAS1016516-68-9
Molecular FormulaC7H6ClFO3S
Molecular Weight224.63
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)Cl)F
InChIInChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3
InChIKeyPFWTYPSGDVPOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxybenzenesulfonyl Chloride – Dual-Substituted Arylsulfonyl Building Block


2-Fluoro-4-methoxybenzenesulfonyl chloride (CAS 1016516-68-9) is a benzenesulfonyl chloride derivative bearing both an electron-withdrawing 2-fluoro substituent and an electron-donating 4-methoxy group on the aromatic ring . With a molecular formula of C₇H₆ClFO₃S and a molecular weight of 224.64 g·mol⁻¹, this white solid is a reactive electrophilic intermediate used primarily for introducing the 2-fluoro-4-methoxybenzenesulfonyl moiety into amines, alcohols, and other nucleophiles . It is commercially available at purities of 95–98% and is typically stored at 4 °C to maintain stability .

Why 2-Fluoro-4-methoxybenzenesulfonyl Chloride Cannot Be Replaced


The simultaneous presence of the 2-fluoro and 4-methoxy substituents creates an electronic 'push-pull' system on the aromatic ring that is absent in either mono-substituted analog (4-methoxybenzenesulfonyl chloride, CAS 98-68-0; 2-fluorobenzenesulfonyl chloride, CAS 2905-21-7) or in the regioisomeric 3-fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2) [1]. This unique substitution pattern modulates both the electrophilicity of the –SO₂Cl group and the physicochemical properties of the downstream sulfonamide or sulfonate products, directly impacting target binding affinity, metabolic stability, and solubility [2]. Substituting with a generic mono-substituted analog forfeits these combined electronic and steric effects, which have been shown to produce a 3-fold difference in GPR43 agonist potency in a matched molecular pair analysis [2].

2-Fluoro-4-methoxybenzenesulfonyl Chloride: Quantitative Comparison with Closest Analogs


GPR43 Agonist Potency: 2-Fluoro-4-methoxy vs. 4-Methoxybenzenesulfonamide

In the pyrrolo[3,2-d]pyrimidine scaffold series disclosed in US Patent 10,059,713 (Takeda Pharmaceutical), the 7-(2-fluoro-4-methoxybenzenesulfonyl) derivative (Example 233) exhibited an EC₅₀ of 3 nM for human GPR43 (FFA2) agonist/PAM activity, compared to an EC₅₀ of 9 nM for the corresponding 7-(4-methoxybenzenesulfonyl) analog (Example 73), both measured by intracellular Ca²⁺ flux assay [1][2]. This represents a 3-fold potency gain conferred specifically by the ortho-fluoro substituent in the context of a 4-methoxybenzenesulfonyl group [2].

GPR43 agonist Free fatty acid receptor 2 (FFA2) Sulfonamide SAR

Hammett Electronic Effects: Push-Pull vs. Mono-Substituted Arylsulfonyl Chlorides

The 2-fluoro substituent contributes a Hammett meta constant (σₘ) of +0.34, exerting a strong electron-withdrawing inductive effect on the sulfonyl chloride group, while the 4-methoxy group donates electron density via resonance (σₚ = −0.27) [1]. By contrast, 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) has only σₚ = −0.27 with no ortho electron-withdrawing group, and 2-fluorobenzenesulfonyl chloride (CAS 2905-21-7) has only σₘ = +0.34 with no para electron-donating group [2]. This orthogonal electronic tuning is unavailable in any mono-substituted analog [1].

Hammett substituent constants Electronic effects Sulfonyl chloride reactivity

Boiling Point and Density: Distinguishing from Regioisomeric and Mono-Fluoro Analogs

The target compound has a calculated boiling point of 290.8 ± 20.0 °C (at 760 Torr), which is approximately 44 °C higher than that of 2-fluorobenzenesulfonyl chloride (246–247 °C, lit.) and approximately 24 °C lower than that of the regioisomeric 3-fluoro-4-methoxybenzenesulfonyl chloride (314.9 °C) [1]. Its density (1.455 ± 0.06 g·cm⁻³ at 20 °C) is comparable to that of 3-fluoro-4-methoxybenzenesulfonyl chloride (1.455 g·cm⁻³) but distinct from 2-fluorobenzenesulfonyl chloride (1.47 g·mL⁻¹ at 25 °C) [1].

Physicochemical properties Boiling point Density Purification

Refrigerated Storage Requirement vs. Room-Temperature-Stable 4-Methoxy Analog

Multiple vendors specify a storage temperature of 4 °C for 2-fluoro-4-methoxybenzenesulfonyl chloride to maintain its purity and prevent hydrolytic degradation [1]. In contrast, 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) is typically stored at ambient/room temperature as a solid with a melting point of 36–42 °C . This indicates that the 2-fluoro substituent increases the hydrolytic lability of the –SO₂Cl group, necessitating cold-chain storage that must be factored into procurement planning .

Storage stability Shelf life Procurement logistics

Aqueous Solubility and Workup: Controlled Hydrolysis vs. Decomposition in 4-Methoxy Analog

The target compound has a calculated aqueous solubility of 2.25 g·L⁻¹ at 25 °C (slightly soluble), whereas 4-methoxybenzenesulfonyl chloride is reported to decompose in water . This modest but measurable solubility of the 2-fluoro derivative, combined with its higher hydrolytic lability (requiring 4 °C storage), suggests that brief aqueous workup may be feasible under controlled conditions (low temperature, short contact time) for the 2-fluoro-4-methoxy compound, whereas the 4-methoxy analog must be kept rigorously anhydrous .

Aqueous solubility Hydrolytic stability Workup compatibility

2-Fluoro-4-methoxybenzenesulfonyl Chloride: Pharma and Agrochemical Applications


GPR43/FFA2 Agonist Lead Optimization with Dual-Substituted Sulfonamide

Medicinal chemistry teams pursuing GPR43 (free fatty acid receptor 2) agonists for inflammatory or metabolic indications can directly replace the 4-methoxybenzenesulfonyl group with the 2-fluoro-4-methoxybenzenesulfonyl group on a pyrrolo[3,2-d]pyrimidine or related heterocyclic scaffold to achieve an approximately 3-fold improvement in potency (EC₅₀ from 9 nM to 3 nM), as demonstrated in the Takeda US10059713 patent series [1][2]. The sulfonyl chloride is used as the direct coupling partner with the 6-amino-pyrrolopyrimidine intermediate under standard sulfonamide-forming conditions.

Sulfonamide Pharmacophore Fine-Tuning via Push-Pull Electronic System

For structure-activity relationship (SAR) exploration where both electron-withdrawing and electron-donating effects are desired on the same aromatic ring, 2-fluoro-4-methoxybenzenesulfonyl chloride uniquely provides a +0.34 Hammett σₘ (inductive withdrawal) paired with a −0.27 σₚ (resonance donation) [1]. This enables modulation of sulfonamide NH acidity, metabolic stability, and target protein hydrogen-bonding patterns in a single substituent package that no mono-substituted benzenesulfonyl chloride can replicate [1][2].

Synthesis of Fluorinated Sulfonamide Agrochemical Intermediates

The Bayer AG patent DE19840319A1 describes the general diazotization/SO₂ insertion method for synthesizing 2-fluoro-4-alkoxybenzenesulfonyl chlorides as precursors to fluoroalkoxyphenylsulfonylurea herbicides and fungicides [1]. The 2-fluoro-4-methoxybenzenesulfonyl chloride intermediate is specifically suited for generating sulfonylurea bridging compounds where the ortho-fluoro substituent enhances metabolic stability in planta while the para-methoxy group maintains target-site binding affinity, a dual optimization not achievable with 4-methoxy- or 2-fluoro-only analogs [1].

Orthogonal Sulfonamide Protecting Group for Amines

The 2-fluoro-4-methoxybenzenesulfonyl (FMbs) group serves as a sterically and electronically differentiated alternative to the classic 4-methoxybenzenesulfonyl (Mbs) or 2-nitrobenzenesulfonyl (Ns) protecting groups for amines [1]. The electron-withdrawing 2-fluoro substituent increases the acidity of the sulfonamide NH (facilitating milder base-mediated cleavage), while the 4-methoxy group retains the possibility of acid-labile deprotection; this orthogonal deprotection profile is unavailable with either Mbs or 2-fluorobenzenesulfonyl alone [1][2].

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